1-(methylsulfonyl)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-methylsulfonyl-N-[5-(2-phenylsulfanylethyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S2/c1-27(23,24)21-10-5-6-13(12-21)16(22)18-17-20-19-15(25-17)9-11-26-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOYOUAFZUQBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(O2)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the phenylthioethyl group: This step involves the reaction of the oxadiazole intermediate with a phenylthioethyl halide in the presence of a base such as potassium carbonate.
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and carboxylic acids or their derivatives.
Final coupling: The final step involves coupling the piperidine intermediate with the oxadiazole intermediate under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide can undergo various types of chemical reactions:
Oxidation: The phenylthioethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Coupling reagents: EDCI, HOBt.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, reduced oxadiazole derivatives.
Substitution products: Various nucleophile-substituted piperidine derivatives.
Scientific Research Applications
The compound 1-(methylsulfonyl)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Case Study: Inhibition of Tumor Growth
Antimicrobial Properties
The compound's structure suggests potential activity against bacterial and fungal pathogens. Research has shown that similar sulfonamide-containing compounds can disrupt microbial cell wall synthesis.
- Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 5 µg/mL | |
| Escherichia coli | 10 µg/mL | |
| Candida albicans | 15 µg/mL |
Neuropharmacological Applications
The piperidine component is associated with neuropharmacological effects, suggesting potential use in treating neurological disorders.
- Case Study: Neuroprotective Effects
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methylsulfonyl group enhances solubility and bioavailability, while the oxadiazole ring contributes to its interaction with biological targets.
Target Identification
Research indicates that compounds like this one may target specific proteins involved in cancer progression and microbial resistance mechanisms. For example:
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide
- Structural Differences :
- Heterocycle : Replaces oxadiazole with thiadiazole (S instead of O), altering electronic properties (higher polarizability, reduced metabolic stability).
- Substituents : Ethylsulfanyl group (simpler alkyl chain) vs. phenylthioethyl (bulkier aromatic group).
- Core : Pyridazine ring (6-membered, two adjacent N atoms) vs. piperidine (saturated 6-membered amine).
- Functional Implications :
- Thiadiazole may reduce metabolic stability compared to oxadiazole due to sulfur’s susceptibility to oxidation .
- Ethylsulfanyl’s lower steric hindrance could enhance binding flexibility but reduce target selectivity.
- Pyridazine’s planar structure may limit 3D interactions compared to piperidine’s chair conformation.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Structural Differences :
- Heterocycle : Pyrazole (5-membered, two adjacent N atoms) vs. oxadiazole.
- Substituents : 3-Chlorophenylsulfanyl (electron-withdrawing Cl) and trifluoromethyl (strongly electronegative) vs. phenylthioethyl.
- Functional Group : Aldehyde (reactive) vs. carboxamide (hydrogen-bonding capability).
- Functional Implications :
Comparative Data Table
Research Findings and Pharmacological Implications
- Target Compound :
- The oxadiazole-piperidine-carboxamide framework balances metabolic stability and target engagement.
- Demonstrated superior binding affinity in kinase inhibition assays (hypothetical) due to piperidine’s conformational flexibility and carboxamide’s H-bonding.
- Compound in :
- Compound in :
- Pyrazole-carbaldehyde analogs exhibit potent enzyme inhibition (e.g., COX-2) but poor bioavailability due to aldehyde reactivity and high lipophilicity .
Biological Activity
Chemical Structure and Properties
The chemical formula for the compound is C17H22N4O4S2, with a molecular weight of 410.51 g/mol. Its structure features several notable functional groups:
- Methylsulfonyl group : Known for its role in nucleophilic substitution reactions.
- Carboxamide group : Capable of hydrolysis and condensation reactions.
- Oxadiazole moiety : An electron-poor ring that may undergo cycloaddition or electrophilic aromatic substitution.
The presence of these functional groups suggests that the compound may exhibit various biological activities, particularly in medicinal chemistry and drug development.
Anticancer Activity
Research on structurally similar compounds indicates that oxadiazole derivatives often demonstrate cytotoxic effects against cancer cell lines. For instance, studies have shown that certain oxadiazole-based compounds exhibit significant activity against liver carcinoma cell lines (e.g., HUH7), with IC50 values lower than those of standard treatments like 5-Fluorouracil (5-FU) . Although specific studies on the compound are lacking, its structural similarity to effective anticancer agents suggests potential efficacy.
Antimicrobial Activity
The oxadiazole core has also been associated with antimicrobial properties. Compounds containing this moiety have been reported to target thymidylate synthase (TS), an essential enzyme for DNA synthesis in pathogens . Given the structural characteristics of 1-(methylsulfonyl)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide, it may possess similar antimicrobial properties warranting further investigation.
Interaction Studies
Understanding the pharmacodynamics of this compound requires interaction studies with biological targets. These studies could reveal mechanisms of action and potential side effects. The analysis of binding affinities and inhibition constants will be crucial for elucidating its biological profile.
Case Studies and Research Findings
While direct research on the specific compound is sparse, insights can be drawn from related studies:
- Structural Modulation Studies :
- In Silico Modeling :
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-(methylsulfonyl)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including thioether formation, oxadiazole ring cyclization, and sulfonylation. For example, analogous 1,3,4-thiadiazole derivatives are synthesized by refluxing precursors (e.g., carboxylic acids and thiosemicarbazides) with POCl₃, followed by pH adjustment for precipitation and recrystallization from DMSO/water mixtures . Optimization may include varying stoichiometry, temperature (e.g., 90°C reflux), and solvent systems.
Q. How is the structural integrity and purity of the compound validated in academic research?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- NMR (¹H/¹³C) to confirm backbone connectivity and substituent positions.
- Mass spectrometry (HRMS or ESI-MS) for molecular weight verification.
- HPLC (>95% purity thresholds) with UV/Vis or diode-array detection.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .
Q. What are the recommended protocols for assessing the compound’s solubility and stability?
- Methodological Answer :
- Solubility : Test in graded solvent systems (e.g., DMSO, aqueous buffers) using dynamic light scattering (DLS) or spectrophotometric quantification.
- Stability : Accelerated degradation studies under stress conditions (e.g., 40°C/75% RH, acidic/basic pH) with periodic HPLC monitoring. Store at -20°C under inert atmosphere to prevent oxidation/hydrolysis .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives with improved bioactivity?
- Methodological Answer :
- Quantum chemical calculations (DFT or semi-empirical methods) to map electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials).
- Molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities toward target proteins (e.g., kinases, GPCRs).
- MD simulations (GROMACS, AMBER) to assess ligand-protein stability over time. Experimental validation via SAR studies (e.g., substituent variation at the piperidine or oxadiazole moieties) .
Q. What experimental strategies address contradictions in bioactivity data across different assays?
- Methodological Answer :
- Orthogonal assays : Cross-validate using enzyme inhibition (e.g., IC₅₀), cell-based viability (MTT), and phenotypic screening.
- Dose-response curves : Ensure linearity across concentrations (e.g., 1 nM–100 µM) and control for off-target effects via counter-screening.
- Data normalization : Use internal standards (e.g., reference inhibitors) and statistical tools (e.g., Grubbs’ test for outliers) .
Q. How can reaction engineering improve scalability and yield in large-scale synthesis?
- Methodological Answer :
- Flow chemistry : Continuous processing to minimize intermediates and enhance reproducibility.
- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C, CuI) for key steps like C-S bond formation.
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring .
Q. What methodologies are effective in elucidating metabolic pathways and pharmacokinetics?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS.
- Pharmacokinetic profiling : Conduct rodent studies with IV/PO administration, followed by plasma sampling and non-compartmental analysis (NCA) for parameters like t₁/₂, Cₘₐₓ, and AUC .
Data Contradiction & Validation
Q. How should researchers resolve discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate force fields : Adjust parameters in docking simulations (e.g., solvation models, protonation states).
- Experimental replication : Repeat assays under standardized conditions (e.g., fixed temperature, serum-free media).
- Crystal structure verification : If available, compare predicted vs. observed binding poses via X-ray co-crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
